An In-depth Technical Guide to m-PEG3-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG3-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its unique properties, including hydrophilicity and a reactive carboxylic acid terminus, have positioned it as a critical component in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines methods for its characterization, and presents detailed experimental procedures for its application in ADC and PROTAC development. Furthermore, this guide illustrates the key signaling pathway associated with its use in PROTACs and provides a workflow for its integration into drug development pipelines.
Introduction
m-PEG3-CH2COOH, also known as 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, is a short-chain polyethylene glycol derivative that has garnered significant attention in the field of bioconjugation. Its structure comprises a methoxy-terminated triethylene glycol chain and a terminal carboxylic acid. This configuration imparts favorable physicochemical properties, such as increased aqueous solubility and reduced immunogenicity, to the molecules it is conjugated with. The terminal carboxylic acid group provides a versatile handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, through the formation of stable amide bonds. These characteristics make m-PEG3-CH2COOH an ideal linker for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of m-PEG3-CH2COOH is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-methoxyethoxy)ethoxy)acetic acid | |
| Synonyms | m-PEG3-acid, MeO-PEG3-COOH | N/A |
| CAS Number | 16024-58-1 | |
| Molecular Formula | C₇H₁₄O₅ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | 140 °C at 2 mbar | |
| Density | 1.157 g/cm³ | |
| pH | 1.8 (100 g/L in H₂O) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | N/A |
| Purity | Typically >95% | [1] |
Synthesis of m-PEG3-CH2COOH
The synthesis of m-PEG3-CH2COOH can be achieved through the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679). The following protocol is adapted from established synthetic methods.[2]
Materials
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2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
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Sodium hypochlorite (B82951) solution (Clorox, commercial bleach)
-
Hydrochloric acid (HCl)
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Deionized water
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Distillation apparatus
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Reaction flask with stirring capability
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pH meter or pH paper
Experimental Protocol
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Reaction Setup: In a well-ventilated fume hood, add 3 molar equivalents of sodium hypochlorite solution to a reaction flask equipped with a magnetic stirrer.
-
Addition of Starting Material: While stirring, slowly add 1 molar equivalent of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the sodium hypochlorite solution. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.
-
Initial Reaction: Stir the mixture for 1 hour at room temperature.
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Heating: Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 3 hours with continuous stirring.
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Further Heating: Increase the temperature to 80-90 °C and continue stirring for an additional 2 hours.
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Reflux: Heat the mixture to reflux and maintain for 8 hours.
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Acidification: After cooling to room temperature, carefully add hydrochloric acid to adjust the pH of the solution to 1-2.
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Workup: The product can be isolated by distillation under reduced pressure. Collect the fraction at 180-210 °C / 5.6 mmHg.
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Purification: Further purification can be achieved by flash chromatography if necessary.
Characterization of m-PEG3-CH2COOH
The identity and purity of synthesized m-PEG3-CH2COOH should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group, the ethylene (B1197577) glycol protons, and the protons adjacent to the carboxylic acid.
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δ 3.38 (s, 3H, -OCH₃)
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δ 3.55-3.75 (m, 8H, -O-CH₂-CH₂-O-)
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δ 4.15 (s, 2H, -O-CH₂-COOH)
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A broad singlet corresponding to the carboxylic acid proton (-COOH) may be observed, typically above δ 10 ppm, or it may exchange with residual water in the solvent.[3]
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
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δ 59.0 (-OCH₃)
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δ 69.0-72.0 (-O-CH₂-CH₂-O-)
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δ 68.0 (-O-CH₂-COOH)
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δ 172.0 (-COOH)[3]
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
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Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 177.08. In positive ion mode, adducts such as [M+H]⁺ (m/z 179.09) or [M+Na]⁺ (m/z 201.07) may be observed.[4][5]
Applications in Drug Development
m-PEG3-CH2COOH is a key building block in the development of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs)
In ADCs, m-PEG3-CH2COOH can be used as a hydrophilic linker to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC.[6]
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody via the m-PEG3-CH2COOH linker.
Step 1: Activation of m-PEG3-CH2COOH and Conjugation to a Drug
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Activation: Dissolve m-PEG3-CH2COOH (1.2 eq) in anhydrous DMF. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir the reaction at room temperature for 4 hours to form the NHS ester.
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Drug Conjugation: In a separate flask, dissolve an amine-containing cytotoxic drug (1.0 eq) in anhydrous DMF. Slowly add the activated m-PEG3-CH2COOH-NHS ester solution to the drug solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the drug-linker conjugate by reverse-phase HPLC.
Step 2: Conjugation of the Drug-Linker to an Antibody
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Antibody Preparation: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add a 5- to 20-fold molar excess of the purified drug-linker conjugate to the antibody solution. The optimal ratio should be determined empirically.
-
Reaction: Gently agitate the reaction mixture at 4 °C for 12-24 hours.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[7]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. m-PEG3-CH2COOH is an ideal linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[8][9] The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination.[10]
This protocol outlines a general strategy for synthesizing a PROTAC.
-
First Coupling Reaction: Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) with a free amine, 1.0 eq) and m-PEG3-CH2COOH (1.1 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitored by LC-MS). Purify the E3 ligase-linker intermediate by HPLC.
-
Second Coupling Reaction: Activate the carboxylic acid of the E3 ligase-linker intermediate using HATU and DIPEA as described above. Add the target protein-binding ligand containing a reactive amine (1.0 eq). Stir at room temperature until completion.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.[9][11]
Signaling Pathway and Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a general workflow for the synthesis of a PROTAC using m-PEG3-CH2COOH.
Caption: PROTAC-mediated protein degradation pathway.[12][13]
Caption: General workflow for PROTAC synthesis.
Conclusion
m-PEG3-CH2COOH is a versatile and valuable tool in modern drug development. Its well-defined structure and favorable physicochemical properties facilitate the construction of complex therapeutic entities like ADCs and PROTACs. The synthetic and conjugation protocols provided in this guide, along with the characterization methods, offer a solid foundation for researchers and scientists to incorporate this linker into their drug discovery and development programs. The continued exploration of such linkers is poised to drive the innovation of next-generation targeted therapies.
References
- 1. m-PEG3-CH2COOH | CAS#:16024-60-5 | Chemsrc [chemsrc.com]
- 2. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
